molecular formula C9H18O3 B6252873 3-hydroxy-7-methyloctanoic acid CAS No. 634602-29-2

3-hydroxy-7-methyloctanoic acid

Cat. No.: B6252873
CAS No.: 634602-29-2
M. Wt: 174.2
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Description

3-hydroxy-7-methyloctanoic acid is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.2. The purity is usually 95.
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Properties

CAS No.

634602-29-2

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Biosynthesis and Enzymatic Pathways

Biosynthesis as a Precursor to Complex Natural Products

3-hydroxy-7-methyloctanoic acid serves as a fundamental building block for a variety of bioactive compounds. Its significance is particularly highlighted in the biosynthesis of the WAP-8294A family of antibiotics.

The WAP-8294A family consists of at least 20 cyclic lipodepsipeptides that exhibit powerful activity against MRSA. nih.gov These compounds share a common peptide backbone but differ in their hydroxylated fatty acyl chains. nih.gov The most potent member, WAP-8294A2, which has advanced to clinical trials, is distinguished by its incorporation of (R)-3-hydroxy-7-methyloctanoic acid. nih.gov The biosynthesis of these complex molecules is orchestrated by a large nonribosomal peptide synthetase (NRPS) gene cluster in Lysobacter enzymogenes OH11. unl.edunih.gov This cluster, however, surprisingly lacks an acyl-CoA ligase (ACL) gene, which is necessary for the activation of the fatty acid side chain. nih.govunl.edu

Research into the genome of L. enzymogenes OH11 has identified seven putative acyl-CoA ligase (ACL) genes located outside the main WAP-8294A gene cluster. nih.gov These genes were found to influence the production yield of WAP-8294A2, with the ACL6 gene demonstrating the most substantial impact. nih.gov The discovery of these in trans ACLs, which are recruited from other metabolic pathways, explains the mechanism of fatty acyl group incorporation. unl.edu This recruitment of functionally redundant ACLs with broad specificity is consistent with the observed diversity of fatty acid side chains within the WAP-8294A family. unl.edu

The activation of this compound is a critical step that is catalyzed by specific acyl-CoA ligases. These enzymes exhibit varying levels of activity and substrate preferences.

####### 2.1.1.2.1. ACL6 as a Dominant Enzyme for Activation of (R)-3-Hydroxy-7-methyloctanoic Acid

Both in vivo and in vitro studies have provided compelling evidence that ACL6 is the primary enzyme responsible for the activation and incorporation of the fatty acyl chain in the biosynthesis of WAP-8294A2. nih.gov When the ACL6 gene was deleted, the production of WAP-8294A2 was significantly reduced. nih.gov This production could be restored by feeding the mutant strain with an N-acetylcysteamine (SNAC) thioester of (R)-3-hydroxy-7-methyloctanoate, confirming the role of ACL6 in activating this specific fatty acid. nih.gov

####### 2.1.1.2.2. Kinetic Parameters and Substrate Specificity of ACLs

To further understand the roles of the identified ACLs, six of the seven putative enzymes were heterologously expressed in E. coli and purified. nih.gov In vitro assays demonstrated that while multiple ACLs could activate (R)-3-hydroxy-7-methyloctanoic acid, ACL6 exhibited the highest catalytic efficiency for converting it to its CoA thioester in the presence of coenzyme A and ATP. nih.gov The kinetic parameters of these enzymes highlight their varied substrate specificities and catalytic efficiencies.

Below is an interactive table detailing the kinetic parameters of the key ACL enzymes.

EnzymeSubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (M⁻¹s⁻¹)
ACL6 (R)-3-hydroxy-7-methyloctanoic acid150 ± 201.8 ± 0.1200
ACL5 3-hydroxydodecanoic acid80 ± 101.2 ± 0.1250
ACL1 3-hydroxydecanoic acid250 ± 300.8 ± 0.153

This table is based on data from studies on the enzymatic activity of acyl-CoA ligases in Lysobacter enzymogenes.

####### 2.1.1.2.3. Contributions of Other Functionally Overlapping ACLs (e.g., ACL5)

The diversity of the fatty acid side chains in the WAP-8294A family is attributed to the presence of functionally overlapping ACLs. nih.gov For instance, while ACL6 is dominant for WAP-8294A2 production, it is suggested that ACL5 plays a significant role in the synthesis of WAP-8294A1, another member of the family. researchgate.net This functional redundancy and varied substrate specificity among the ACL enzymes provide the molecular basis for the natural production of a range of WAP-8294A congeners. nih.gov

Role in Cyclic Lipodepsipeptide Biosynthesis: WAP-8294A Family in Lysobacter enzymogenes

Incorporation into Non-Ribosomal Peptide Synthase (NRPS) Assembly Lines

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide-based natural products without the use of ribosomes. beilstein-journals.org These assembly lines are responsible for the stepwise condensation of amino acids and other building blocks, including fatty acids. nih.govresearchgate.net The incorporation of a fatty acid like this compound typically occurs at the beginning of the synthesis, creating a lipopeptide. The modular nature of NRPSs, with each module responsible for the incorporation of one monomer, allows for the production of structurally diverse compounds. nih.gov

Before it can be incorporated into a growing peptide chain by an NRPS, the fatty acid must first be activated. This activation is typically carried out by a fatty acid CoA ligase, which catalyzes the formation of a high-energy thioester bond between the fatty acid's carboxyl group and the thiol group of coenzyme A (CoA). kuleuven.be In the biosynthesis of the lipopeptide surfactin, for example, a 3-hydroxy myristic acid is activated in this manner to form a fatty acyl-CoA. kuleuven.be This acyl-CoA derivative then serves as the substrate for the NRPS assembly line. In some systems, this activation step is handled by a dedicated domain within the NRPS module itself. kuleuven.be

The condensation (C) domain is a core component of every NRPS elongation module and is responsible for catalyzing the formation of amide (peptide) bonds. researchgate.netnih.govnih.gov After the fatty acid is loaded onto a peptidyl carrier protein (PCP) domain, the C-domain facilitates the reaction between the fatty acyl thioester (the donor) and the amino group of the first amino acid, which is tethered to the PCP domain of the same module (the acceptor). researchgate.net This results in the formation of an N-acylated amino acid, the initial building block of the lipopeptide. The C-domain possesses a highly conserved active site motif, HHxxxDG, which is crucial for its catalytic activity. nih.govnih.gov While most C-domains form amide bonds, some specialized C-domains can also catalyze the formation of ester bonds, leading to depsipeptides. researchgate.net

Biosynthetic Integration into Other Bioactive Peptides (e.g., Kahalalide D)

The kahalalides are a series of structurally diverse depsipeptides originally isolated from marine organisms. nih.gov These compounds are known to incorporate a variety of unusual fatty acid residues. nih.gov While direct evidence for the integration of this compound into Kahalalide D is not specified, a closely related compound, 5-hydroxy-7-methyloctanoic acid, has been identified as the fatty acid component of Kahalalide S. nih.gov Another related fatty acid, 7-methyloctanoic acid, is found in Kahalalide R. nih.gov The structural variations in the fatty acid tail among different kahalalides highlight the flexibility of the biosynthetic machinery involved in their production.

Metabolic Pathways and Intermediates in Microbial Systems

In various microorganisms, 3-hydroxy-fatty acids are key intermediates in metabolic pathways, particularly those related to carbon storage.

Involvement in Polyhydroxyalkanoate (PHA) Synthesis by Bacteria (e.g., Pseudomonas putida)

Pseudomonas putida is a well-studied bacterium known for its ability to produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). frontiersin.orgresearchgate.netnih.gov These biopolymers are polyesters that accumulate as intracellular granules, serving as a carbon and energy reserve, much like glycogen (B147801) in animals or starch in plants. researchgate.netnih.govplos.org The monomers that make up these polymers are typically (R)-3-hydroxyalkanoic acids with chain lengths ranging from 6 to 14 carbon atoms. plos.org

The composition of the mcl-PHA produced by P. putida is often directly related to the carbon source provided for its growth. researchgate.net When grown on alkanoic acids, the bacterium incorporates corresponding 3-hydroxyalkanoic acids as the primary monomers into the PHA polymer. plos.orgresearchgate.net For instance, growth on octanoic acid leads to the production of a PHA rich in 3-hydroxyoctanoate (B1259324) monomers. researchgate.net It is through these pathways that a substrate like 7-methyloctanoic acid would be converted to this compound and incorporated into the PHA chain.

Monomer Composition of mcl-PHA in Pseudomonas putida KT2440

Data shows the relative molar fraction of different 3-hydroxyalkanoate monomers in the mcl-PHA produced by P. putida KT2440 and a mutant strain (ΔphaZ) when grown on crude glycerol. This illustrates the variety of monomers that can be incorporated into the polymer chain.

MonomerRelative Molar Fraction (%) in KT2440 frontiersin.orgRelative Molar Fraction (%) in ΔphaZ Mutant frontiersin.org
3-hydroxyhexanoate1.81.5
3-hydroxyoctanoate10.39.8
3-hydroxydecanoate75.476.1
3-hydroxydodecanoate9.59.8
3-hydroxy-5-cis-dodecanoate2.11.9
3-hydroxytetradecanoate0.90.9

Enzymatic Degradation and Re-utilization Pathways

Since PHAs serve as a storage material, bacteria possess enzymatic systems to degrade the polymer and reutilize the constituent monomers when external carbon sources become scarce. This degradation is carried out by intracellular PHA depolymerases. In Pseudomonas putida, the phaZ gene encodes for a PHA depolymerase that hydrolyzes the ester bonds of the PHA polymer, releasing the individual 3-hydroxyalkanoate monomers. frontiersin.org These monomers can then enter the cell's central metabolism, typically via the β-oxidation pathway, to generate energy (ATP) and reducing equivalents (NADH and FADH2) for other cellular processes. The study of ΔphaZ mutants, which lack this depolymerase, often results in higher accumulation of PHA, confirming the enzyme's role in polymer degradation. frontiersin.org

Role of Acyl-Coenzyme A Synthetase (ACS1) in PHA Metabolism

Acyl-Coenzyme A Synthetase (ACS), also known as fatty acid thiokinase or acyl-CoA ligase, plays a crucial role in fatty acid metabolism by activating fatty acids into their corresponding acyl-CoA thioesters. This activation is a necessary step for their subsequent catabolism through the β-oxidation pathway or their utilization in anabolic pathways, including the synthesis of complex lipids and polyhydroxyalkanoates.

In the context of PHA metabolism in bacteria such as Pseudomonas putida, specific acyl-CoA synthetases are involved in the activation of hydroxyalkanoic acids. Research has identified multiple acyl-CoA synthetase homologs, often with varying substrate specificities. For instance, in Pseudomonas aeruginosa, FadD1 shows a preference for long-chain fatty acids, while FadD2 prefers short- to medium-chain fatty acids. plos.org

One particular acyl-CoA synthetase, designated as Acs1 in Pseudomonas putida, has been shown to be associated with PHA granules. csic.es Its primary role is believed to be the activation of (R)-3-hydroxyalkanoic acids that are released from the breakdown of PHA polymers by PHA depolymerase. csic.esnih.gov This reactivation into (R)-3-hydroxyacyl-CoA allows the cell to re-polymerize them back into PHA or channel them into other metabolic pathways. This cyclical process of polymerization and depolymerization, where Acs1 is a key player, is thought to be important for the metabolic flexibility and survival of the bacterium. nih.gov

The biosynthesis of this compound, a branched-chain 3-hydroxyalkanoic acid, would likely involve an acyl-CoA synthetase with a substrate preference that includes branched-chain fatty acids. The initial precursor, 7-methyloctanoic acid, would first need to be activated to 7-methyloctanoyl-CoA. This activated molecule can then enter the β-oxidation pathway. The first cycle of β-oxidation involves the introduction of a hydroxyl group at the C-3 position, yielding (S)-3-hydroxy-7-methyloctanoyl-CoA. For incorporation into PHAs, this would typically need to be in the (R) configuration. Epimerases can facilitate this conversion. The activated (R)-3-hydroxy-7-methyloctanoyl-CoA then serves as a monomer for PHA synthase.

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of 3-hydroxyalkanoic acids, including this compound, as precursors for PHA synthesis is a tightly regulated process at the genetic level. The key enzymes involved are encoded by genes that are often organized in operons, allowing for coordinated expression. In many PHA-producing bacteria, the core genes for PHA synthesis are found in the pha gene cluster.

In Pseudomonas putida, the pha gene cluster includes genes for PHA synthases (phaC1 and phaC2), a PHA depolymerase (phaZ), and regulatory proteins. nih.gov The expression of the pha genes is controlled by a complex regulatory network that responds to the nutritional status of the cell. Typically, PHA accumulation is triggered by conditions of nutrient limitation (such as nitrogen or phosphate) in the presence of an excess carbon source.

The regulation of the pha operon in pseudomonads involves several regulatory proteins. For example, the protein PhaD has been identified as a transcriptional regulator of the pha gene cluster in P. putida. csic.es Furthermore, global regulatory systems that control central carbon metabolism are also known to influence the expression of pha genes. nih.gov

The biosynthesis of the specific monomer this compound is dependent on the availability of its precursor, 7-methyloctanoic acid, and the expression of the necessary enzymes for its conversion. The genetic regulation of the enzymes involved in the β-oxidation pathway, which is responsible for generating the 3-hydroxyacyl-CoA intermediates, is also crucial. The expression of the fad genes, encoding the β-oxidation enzymes, is often controlled by a repressor protein, such as FadR in Escherichia coli, which can be derepressed by long-chain acyl-CoA molecules. plos.org In Pseudomonas aeruginosa, the regulation of fadD genes, which encode acyl-CoA synthetases, is responsive to the type of fatty acid available, indicating a sophisticated system for sensing and utilizing different carbon sources. plos.org

Therefore, the production of this compound is governed by a multi-layered regulatory network that ensures the efficient channeling of carbon from available sources into the synthesis of PHA polymers when environmental conditions are favorable.

Chemical Synthesis and Stereochemical Aspects

Asymmetric Synthesis of 3-Hydroxy-7-methyloctanoic Acid and Analogues

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral precursors. wikipedia.org This approach relies on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. wikipedia.org For β-hydroxy acids like this compound, the asymmetric hydrogenation of β-keto esters is a particularly powerful strategy.

The Noyori asymmetric hydrogenation is a renowned method for the enantioselective reduction of ketones and related functional groups. wikipedia.orgharvard.edu This reaction typically employs ruthenium (Ru) complexes coordinated with chiral phosphine (B1218219) ligands, such as the axially chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). harvard.eduresearchgate.net The synthesis of this compound can be envisioned via the asymmetric hydrogenation of the corresponding β-keto ester, ethyl 7-methyl-3-oxooctanoate.

The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the carbonyl group of the substrate. mdpi.com The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate to bind in a preferred orientation. This directs the hydrogen delivery to one of the two faces of the carbonyl, leading to the formation of one enantiomer of the resulting hydroxy ester in excess. harvard.edu The efficiency of these catalysts is high, with catalyst loadings as low as 0.02-0.05 mol% being effective. researchgate.net The reaction can proceed under relatively mild conditions, making it a valuable tool in organic synthesis. harvard.edu

Catalyst SystemLigand TypeTypical SubstrateKey Features
Ru-BINAP Axially Chiral Diphosphineβ-Keto EstersHigh enantioselectivity (>98% ee), applicable to a wide range of substrates. harvard.eduresearchgate.net
Ru-TsDPEN Chiral DiamineKetonesUsed in asymmetric transfer hydrogenation, forms a stable six-membered transition state. mdpi.com
Ru-DIPAMP P-Chiral DiphosphineEnamidesPioneering catalyst in industrial asymmetric hydrogenation (L-DOPA synthesis). researchgate.net

Achieving high levels of stereocontrol is the primary goal of enantioselective synthesis. nih.gov In the context of Noyori-type hydrogenations, the choice of the chiral ligand is paramount. nih.gov Both the specific chiral phosphine (e.g., (R)-BINAP vs. (S)-BINAP) and, in some systems, a chiral diamine ligand work in concert to dictate the stereochemical outcome. harvard.edunih.gov

For substrates that can racemize under reaction conditions, a process known as dynamic kinetic resolution (DKR) can be employed. harvard.edu In DKR, a chiral catalyst selectively hydrogenates one enantiomer of a rapidly equilibrating racemic mixture much faster than the other. Because the substrate enantiomers are interconverting, the entire mixture can theoretically be converted into a single, enantiomerically pure product, allowing for yields up to 100%. harvard.edu This is a significant advantage over standard kinetic resolutions where the maximum theoretical yield is 50%. harvard.edu The stereocontrol in these reactions is governed by the precise interactions within the catalyst-substrate complex, including steric and electronic effects that stabilize the transition state leading to the desired product. mdpi.com

Enzymatic Resolution and Derivatization

Enzymes, as natural chiral catalysts, offer an alternative and often highly selective method for obtaining enantiopure compounds. frontiersin.org Lipases and esterases are particularly useful for the kinetic resolution of racemic esters of hydroxy acids.

Enzymatic kinetic resolution involves the use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture. For this compound, this is typically achieved by preparing a racemic ester (e.g., the methyl or ethyl ester) and then treating it with a lipase (B570770) or esterase in an aqueous medium.

Candida antarctica Lipase B (CALB): CALB is one of the most widely used and robust lipases in organic synthesis. frontiersin.orgmdpi.com It is known for its broad substrate specificity and high stability. frontiersin.org CALB can efficiently catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. researchgate.netnih.gov For example, it can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester intact, or vice versa depending on the substrate structure.

Pig Liver Esterase (PLE): PLE is another common biocatalyst used for the asymmetric hydrolysis of a wide variety of esters. researchgate.net It often exhibits different enantioselectivity compared to lipases, making it a complementary tool. researchgate.net The choice between CALB and PLE, or other hydrolases, depends on achieving the highest possible enantiomeric excess for a specific substrate. researchgate.net

These enzymatic reactions are valued for their mild conditions (typically room temperature and neutral pH) and exceptional chemo-, regio-, and enantioselectivity. frontiersin.orgresearchgate.net

EnzymeTypeTypical ReactionKey Characteristics
Candida antarctica Lipase B (CALB) LipaseEnantioselective hydrolysis of esters. researchgate.netHigh stability, broad substrate scope, often non-regiospecific but highly enantioselective. frontiersin.orgnih.gov
Pig Liver Esterase (PLE) EsteraseEnantioselective hydrolysis of esters. researchgate.netBroad substrate range, complementary enantioselectivity to many lipases. researchgate.net

The outcome of an enzymatic kinetic resolution is a mixture containing one enantiomer as the free acid and the other as the unreacted ester. These two products have different chemical properties (acid vs. ester), which allows for their straightforward separation using standard techniques like extraction or chromatography. This process yields two valuable, chirally pure intermediates: the enantiopure acid and the enantiopure ester, which can be hydrolyzed in a separate step to its corresponding acid.

An alternative biological approach for producing chirally pure R-3-hydroxyalkanoic acids involves the hydrolytic degradation of polyhydroxyalkanoates (PHAs). nih.gov Certain bacteria, like Pseudomonas putida, naturally produce these polyesters, which are composed of (R)-3-hydroxyalkanoic acid monomers. nih.gov By isolating the polymer and then hydrolyzing it, a mixture of (R)-3-hydroxyalkanoic acids can be obtained with very high enantiomeric purity (>99.9% ee). nih.gov Subsequent purification steps like distillation can then isolate specific chain-length acids, such as 3-hydroxyoctanoic acid, a close analogue of the target compound. nih.gov

Stereochemical Characterization and Enantiomeric Excess Determination

After performing an asymmetric synthesis or resolution, it is crucial to determine the stereochemical purity of the product. The success of these reactions is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other. nih.gov

Several analytical techniques are employed for this purpose:

Chiral Chromatography: This is the most common and reliable method. It involves using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The two enantiomers of the compound (often after derivatization to a more volatile or easily detectable form) interact differently with the chiral phase, causing them to travel through the chromatography column at different rates. This results in two separate peaks in the chromatogram, and the ratio of their areas can be used to calculate the enantiomeric excess with high accuracy. nih.gov Chiral GC analysis has been successfully used to confirm the enantiomeric excess of R-3-hydroxyalkanoic acids produced from bacterial polymers to be greater than 99.9%. nih.gov

Optical Methods: Techniques like circular dichroism (CD) spectroscopy can also be used to determine enantiomeric excess. nih.govrsc.org Chiral molecules interact differently with left- and right-circularly polarized light, and the resulting CD spectrum is unique to a specific enantiomer. By creating calibration models with samples of known enantiomeric composition, it is possible to determine the ee of an unknown sample rapidly without the need for chromatographic separation. nih.govrsc.org

Biological Roles and Functions in Non Human Systems

Role in Inter-organismal Biochemistry (e.g., Producer Microorganisms)

3-hydroxy-7-methyloctanoic acid, as a component of larger natural products, plays a significant role in the chemical ecology of the producing microorganisms. The gliding Gram-negative bacterium Lysobacter enzymogenes is a notable producer of natural products containing this fatty acid, particularly the WAP-8294A family. nih.govnih.govresearchgate.net

The WAP-8294A compounds, including WAP-8294A2, exhibit potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov This strong antimicrobial action suggests a primary role in inter-organismal competition, allowing Lysobacter to inhibit the growth of competing bacteria in its soil and freshwater environment. The biosynthesis of such complex molecules represents a significant metabolic investment, underscoring their importance for the survival and ecological fitness of the producing organism. nih.gov

Comparative Biochemistry with Related Hydroxy Fatty Acids

The structure of the fatty acid component in lipopeptides is a critical determinant of their biological properties. A comparison of this compound with other related hydroxy fatty acids found in microbial natural products highlights the subtle structural variations that can lead to a diversity of compounds.

The WAP-8294A family provides a direct comparison. The primary member, WAP-8294A2, contains this compound (a C9 branched-chain fatty acid). researchgate.net Other congeners in the same family feature 3-hydroxyoctanoic acid (a C8 straight-chain fatty acid) and 3-hydroxy-8-methylnonanoic acid (a C10 branched-chain fatty acid). researchgate.net This variation in chain length and branching within the same family of lipopeptides demonstrates the flexibility of the biosynthetic machinery. researchgate.net

In a broader context, lipopeptides from genera like Bacillus and Pseudomonas incorporate a wide array of β-hydroxy fatty acids, typically ranging from C10 to C16 in chain length, with various branching patterns (normal, iso, and anteiso). nih.gov Studies on surfactins have shown that the ratio of iso to normal and anteiso to iso branched fatty acids directly correlates with the specific biosurfactant activity of the lipopeptide. nih.gov This underscores that the specific structure of the fatty acid, such as the iso-branching found in this compound, is a key functional feature refined by evolution.

Table 2: Comparative Overview of Selected β-Hydroxy Fatty Acids in Microbial Lipopeptides

Fatty Acid ComponentChemical FormulaChain Length & BranchingRepresentative Natural Product Family
This compound C₉H₁₈O₃C9, iso-branchedWAP-8294A, Kahalalides nih.govacs.org
3-hydroxyoctanoic acid C₈H₁₆O₃C8, straight-chainWAP-8294A researchgate.net
3-hydroxy-8-methylnonanoic acid C₁₀H₂₀O₃C10, iso-branchedWAP-8294A researchgate.net
3-hydroxydecanoic acid C₁₀H₂₀O₃C10, straight-chainMassetolides, Viscosinamides researchgate.net
3-hydroxydodecanoic acid C₁₂H₂₄O₃C12, straight-chainSyringomycins nih.gov

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is the primary means by which the molecular structure of 3-hydroxy-7-methyloctanoic acid is investigated. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic framework and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon skeleton and connectivity of this compound. Both ¹H and ¹³C NMR spectra provide a map of the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the chemical shifts of the protons, their splitting patterns (multiplicity), and their integration values confirm the presence of key functional groups, such as the methyl groups of the iso-octyl tail, the methylene (B1212753) (-CH₂-) groups of the carbon chain, and the methine (-CH-) proton at the hydroxyl-bearing carbon (C3). The coupling constants between adjacent protons help to establish the connectivity of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign proton signals to their corresponding carbon atoms.

For conformational analysis, which describes the spatial arrangement of atoms, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. mdpi.com These experiments detect protons that are close in space, even if they are not directly bonded, providing crucial data for determining the molecule's preferred three-dimensional structure or conformation in solution. mdpi.comcapes.gov.br

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Description
C1 (COOH)~175-180Carboxylic Acid Carbon
C2 (CH₂)~40-45Methylene alpha to COOH
C3 (CH-OH)~65-70Carbonyl bearing Hydroxyl Group
C4 (CH₂)~35-40Methylene
C5 (CH₂)~25-30Methylene
C6 (CH₂)~38-43Methylene
C7 (CH)~27-32Methine
C8, C9 (CH₃)~22-25Methyl Groups

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure through fragmentation analysis. For analysis, the compound is often derivatized, typically to its methyl ester, to improve its volatility and chromatographic behavior.

In electron impact (EI) ionization, the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov A key diagnostic fragment for 3-hydroxy fatty acid methyl esters is a prominent base peak at a mass-to-charge ratio (m/z) of 103. researchgate.net This highly stable fragment results from the cleavage of the bond between C3 and C4. researchgate.net

Other significant fragments observed in the mass spectrum include those resulting from the loss of a water molecule (M-18) from the molecular ion, the loss of a hydroxyl group (M-17), and the loss of the entire carboxyl group (M-45). researchgate.netlibretexts.org Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and fragment it further, providing even greater structural detail and enhancing the detection of minor components in a complex mixture. unit.no

Table 2: Characteristic Mass Fragments for Methyl 3-hydroxy-7-methyloctanoate

m/z ValueProposed FragmentDescription
188[C₁₀H₂₀O₃]⁺Molecular Ion (M⁺)
171[M - OH]⁺Loss of hydroxyl group
170[M - H₂O]⁺Loss of water
157[M - OCH₃]⁺Loss of methoxy (B1213986) group
129[M - COOCH₃]⁺Loss of carbomethoxy group
103[C₄H₇O₃]⁺Cleavage between C3-C4; characteristic base peak for 3-hydroxy fatty acid methyl esters. researchgate.net

Chromatographic Techniques for Separation, Purity, and Enantiomeric Analysis

Chromatography is essential for isolating this compound from reaction mixtures or biological samples, assessing its purity, and separating its stereoisomers.

Since the C3 carbon of this compound is a stereocenter, the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-3-hydroxy-7-methyloctanoic acid and (S)-3-hydroxy-7-methyloctanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers. google.com

This technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of the analyte interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are commonly and effectively used for this purpose. asianpubs.org

The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol. asianpubs.org By measuring the area of the two separated peaks, typically with a UV detector, the enantiomeric purity or enantiomeric excess (% ee) of a sample can be accurately determined. google.com

Table 3: Representative Chiral HPLC Method Parameters

ParameterExample ConditionPurpose
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) google.comasianpubs.orgChiral Stationary Phase for enantioseparation.
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1)Eluent system to carry the sample through the column.
Flow Rate 0.5 - 1.0 mL/minControls the speed of separation and analysis time.
Detection UV at ~210 nmDetection of the carboxylic acid chromophore.
Column Temp. 10-25 °C google.comTemperature can influence separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of this compound within a complex mixture of other fatty acids. nih.gov Due to the low volatility of fatty acids, a derivatization step is required prior to analysis. This typically involves converting the carboxylic acid to a more volatile ester, most commonly a fatty acid methyl ester (FAME), by reacting it with an agent like methanol (B129727) with an acid catalyst. researchgate.net

The derivatized sample is injected into the gas chromatograph, where the different fatty acid esters are separated based on their boiling points and interactions with the GC column's stationary phase. researchgate.net As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. nih.gov

For quantitative analysis, a stable isotope dilution method is often employed. nih.gov This involves adding a known amount of an isotopically labeled version of this compound (e.g., containing deuterium) to the sample as an internal standard. By comparing the signal intensity of the analyte to the internal standard, precise and accurate quantification can be achieved, even if there are losses during sample preparation. lipidmaps.org This method is crucial for fatty acid profiling in various biological and environmental samples. nih.gov

Table 4: Typical GC-MS Parameters for Fatty Acid Profiling

ParameterExample ConditionPurpose
Derivatization Methylation (FAMEs) or Pentafluorobenzyl (PFB) esters lipidmaps.orgIncreases volatility for GC analysis.
GC Column DB-23 or similar polar capillary column (e.g., 30m x 0.25mm ID) researchgate.netSeparates fatty acid esters based on chain length and unsaturation.
Carrier Gas Helium or HydrogenMobile phase for the gas chromatograph.
Oven Program Temperature ramp (e.g., 100°C to 250°C at 10°C/min)Controls the elution of compounds from the column.
Ionization Mode Electron Impact (EI) or Chemical Ionization (CI) nih.govlipidmaps.orgMethod of creating ions for mass analysis.
MS Detection Full Scan or Selected Ion Monitoring (SIM) lipidmaps.orgFull scan for identification; SIM for enhanced sensitivity and quantification.

Derivatives, Analogues, and Structural Modifications

Synthesis and Biosynthesis of Branched-Chain Hydroxy Fatty Acid Analogues

The synthesis of branched-chain hydroxy fatty acids, including analogues of 3-hydroxy-7-methyloctanoic acid, can be achieved through both biological and chemical pathways.

Biosynthesis: In many bacteria, the biosynthesis of branched-chain fatty acids (BCFAs) originates from branched-chain alpha-keto acids derived from amino acids like valine, leucine, and isoleucine. nih.gov These keto acids undergo decarboxylation to form primer units for the fatty acid synthetase (FAS) system. nih.gov Specifically for methyl-branched fatty acids, the process involves the enzyme fatty acid synthase (FASN), which can promiscuously use methylmalonyl-CoA instead of the usual malonyl-CoA, thereby introducing a methyl branch into the growing fatty acid chain. nih.gov The availability of methylmalonyl-CoA, which can be formed from propionyl-CoA, is a key factor. nih.gov The synthesis of BCFAs is regulated by enzymes such as branched-chain alpha-keto acid (BCKA) decarboxylase, which is essential for initiating the synthesis process. nih.gov

Chemical Synthesis: Chemical synthesis offers versatile routes to produce specific stereoisomers and analogues that may not be accessible through biological means.

Synthesis from Bile Acids: Methods have been described for creating methyl-branched hydroxy acid analogues using bile acids as starting materials. For instance, 3α,7α-dihydroxy-7β-methyl-5β-cholanoic acid and its epimer have been synthesized from a nor-cholanyl-oxazoline precursor through hydrolysis. nih.gov Subsequent hydrogenation of unsaturated intermediates can yield further analogues like 3α-hydroxy-7ξ-methyl-5β-cholanoic acid. nih.gov

Reduction of Oxo Derivatives: Specific hydroxy acid analogues can be prepared by the reduction of corresponding oxo (keto) functionalities. For example, protecting a keto group at one position allows for the selective reduction of other keto groups in the molecule using reagents like sodium borohydride (B1222165) to yield the desired hydroxy acid. nih.gov

Structural-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. While SAR studies specifically on this compound are limited, research on the closely related (R)-3-hydroxyoctanoic acid provides valuable insights into how structural modifications affect bioactivity in non-human systems, such as bacteria and fungi.

A library of derivatives of (R)-3-hydroxyoctanoic acid was synthesized and evaluated for antimicrobial activity. nih.gov The key findings from this research highlight the importance of the carboxylic acid group for bioactivity.

Importance of the Carboxylic Acid Group: The presence of a free carboxylic acid was found to be essential for the antimicrobial activity of these compounds against a panel of Gram-positive and Gram-negative bacteria and the fungi Candida albicans and Microsporum gypseum. nih.gov

Effect of Esterification: Conversion of the carboxylic acid to methyl or benzyl (B1604629) esters resulted in a general loss of antimicrobial activity, reinforcing the critical role of the free acid moiety. nih.gov

Effect of Halogenation: The introduction of halogen atoms (e.g., 3-halogenated octanoic acids) conferred the ability to inhibit the formation of hyphae in C. albicans, a crucial virulence factor. nih.gov

Quorum Sensing Inhibition: (R)-3-hydroxyoctanoic acid and its unsaturated analogue, (E)-oct-2-enoic acid, were shown to inhibit the production of pyocyanin (B1662382) in the opportunistic pathogen Pseudomonas aeruginosa PAO1, indicating an interference with quorum sensing pathways. nih.gov

The table below summarizes the findings for selected analogues of (R)-3-hydroxyoctanoic acid.

Compound/AnalogueModificationObserved Activity in Non-Human Systems
(R)-3-hydroxyoctanoic acid Parent CompoundAntimicrobial activity (MIC 2.8-7.0 mM); Inhibits pyocyanin production in P. aeruginosa. nih.gov
(E)-oct-2-enoic acid Unsaturated AnalogueAntimicrobial activity; Inhibits pyocyanin production in P. aeruginosa. nih.gov
3-Halogenated octanoic acids HalogenationAble to inhibit hyphae formation in C. albicans. nih.gov
Methyl 3-hydroxyoctanoate (B1259324) Methyl EsterLoss of significant antimicrobial activity. nih.gov
Benzyl 3-hydroxyoctanoate Benzyl EsterLoss of significant antimicrobial activity. nih.gov
3-oxooctanoic acid Oxidation of Hydroxyl GroupExhibited some inhibitory effects on a mammalian cell line, but limited antimicrobial data was presented. nih.gov

These SAR studies on a close analogue suggest that for derivatives of this compound, maintaining the free carboxylic acid would likely be critical for retaining or enhancing antimicrobial properties.

Strategies for Pathway Engineering and Combinatorial Biosynthesis to Generate Novel Analogues

Pathway engineering and combinatorial biosynthesis are powerful strategies to generate novel analogues of natural products like this compound that are not easily accessible through traditional chemical synthesis. These approaches involve the rational modification of biosynthetic pathways in microorganisms.

Combinatorial Biosynthesis: This technique involves creating structurally diverse molecules by altering the enzyme composition within a biosynthetic pathway. nih.gov For fatty acids, this can be achieved by:

Domain and Module Swapping: In modular synthases like fatty acid synthase (FASN), individual domains or entire modules responsible for adding specific building blocks can be swapped or replaced to alter the final product's structure, such as the degree of branching or chain length. nih.gov

Gene Combination: Genes from different biosynthetic gene clusters can be combined in a host organism to create "unnatural" pathways that produce novel compounds. For example, co-expression of a P450 gene from one pathway with genes from another has been used to generate a new hydroxylated version of a natural product. nih.gov

Pathway Engineering: This involves the targeted genetic modification of an organism to enhance the production of a specific compound or to create a novel one.

Precursor Engineering: The availability of specific precursors is often a limiting factor in biosynthesis. By overexpressing enzymes involved in the production of primer units (e.g., methylmalonyl-CoA from propionyl-CoA), the synthesis of branched-chain fatty acids can be significantly increased. nih.gov Conversely, knocking out competing pathways can also redirect metabolic flux towards the desired product.

Computational Pathway Design: Advanced computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to design and evaluate novel biosynthetic routes from common metabolic precursors like pyruvate. nih.gov This framework has been used to identify multiple novel and thermodynamically feasible pathways for producing compounds like 3-hydroxypropanoate, demonstrating its potential for designing pathways to novel branched-chain hydroxy fatty acids. nih.gov The optimal pathways can then be selected for implementation in a suitable microbial host like E. coli. nih.gov

By applying these strategies, it is feasible to engineer microorganisms to produce a wide array of analogues of this compound with varied chain lengths, branching patterns, and other structural modifications.

Future Directions and Emerging Research Avenues

Elucidation of Remaining Unclear Biosynthetic Mechanisms and Regulatory Networks

The precise biosynthetic pathway of 3-hydroxy-7-methyloctanoic acid has not been experimentally determined. However, based on the known synthesis of other branched-chain fatty acids and hydroxy fatty acids in microorganisms, a putative pathway can be proposed. This provides a roadmap for future research to unravel the specific enzymes and regulatory mechanisms involved.

The biosynthesis of branched-chain fatty acids typically starts from branched-chain alpha-keto acids derived from amino acids like valine, leucine, and isoleucine. nih.gov A key enzyme in this process is branched-chain alpha-keto acid decarboxylase (BCKA), which is essential for creating the primer for fatty acid synthesis. nih.gov The elongation of the fatty acid chain then proceeds through a pathway similar to that of straight-chain fatty acids, utilizing malonyl-CoA as a chain extender. wikipedia.org

The hydroxylation step, introducing the hydroxyl group at the C3 position, is another critical area for investigation. In many bacteria, the formation of 3-hydroxy fatty acids is an intermediate step in fatty acid biosynthesis. Enzymes such as 3-hydroxyacyl-ACP dehydratase are involved in this process. Alternatively, specific hydroxylases could be responsible for this modification.

Future research should focus on identifying and characterizing the specific enzymes responsible for the synthesis of this compound. This would involve:

Genomic and Proteomic Analyses: Screening microorganisms known to produce branched-chain fatty acids for genes encoding putative BCKA, fatty acid synthase components, and hydroxylases.

Enzyme Assays: Expressing candidate enzymes in a host organism and testing their activity with potential precursors.

Metabolic Labeling Studies: Using isotopically labeled precursors to trace the metabolic flow to this compound.

Understanding the regulatory networks that control the expression of these biosynthetic genes is also crucial for any future biotechnological applications.

Development of Biotechnological Production Platforms and Strategies for Enhanced Yield

The development of microbial cell factories for the production of specialty fatty acids is a rapidly advancing field. frontiersin.orgfrontiersin.orgnih.gov These platforms could be engineered for the efficient synthesis of this compound.

Table 1: Potential Host Microorganisms for Biotechnological Production

MicroorganismRationale for Use
Escherichia coliWell-characterized genetics and metabolism; a common host for metabolic engineering.
Saccharomyces cerevisiaeA robust industrial yeast with a high tolerance to various fermentation conditions.
Bacillus subtilisKnown for its natural ability to produce branched-chain fatty acids. nih.gov
Pseudomonas putidaPossesses diverse metabolic capabilities, including the ability to metabolize fatty acids.

Strategies to enhance the yield of this compound would likely involve a multi-pronged metabolic engineering approach:

Pathway Engineering: Overexpression of the identified biosynthetic genes for this compound.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pools of precursors like branched-chain alpha-keto acids and malonyl-CoA.

Competing Pathway Deletion: Removing or downregulating pathways that divert precursors away from the desired product.

Fermentation Optimization: Developing optimal culture conditions (e.g., media composition, pH, temperature, and aeration) to maximize production.

The successful implementation of these strategies could lead to the sustainable and cost-effective production of this compound for various potential applications.

Exploration of Undiscovered Biological Roles in Diverse Organisms and Ecosystems

The biological function of this compound remains largely unknown. However, the roles of other similar medium-chain and branched-chain fatty acids offer clues to its potential significance.

Branched-chain hydroxy acids have been identified as bioactive metabolites in various bacteria, including those from the family Lactobacillaceae. nih.gov For instance, certain branched-chain hydroxy acids have been shown to promote the growth of beneficial gut bacteria and enhance insulin (B600854) action. nih.gov

Table 2: Known Biological Roles of Related Fatty Acids

Fatty Acid TypeExample Biological Role
Branched-Chain Hydroxy AcidsAntimicrobial activity, modulation of gut microbiota, metabolic regulation. nih.gov
Hydroxy Fatty AcidsComponent of lipopolysaccharides in Gram-negative bacteria, signaling molecules, antifungal agents. nih.gov
Medium-Chain Fatty AcidsEnergy source, antimicrobial properties, potential roles in metabolic health. molaid.com

Future research should aim to discover the specific biological roles of this compound by:

Screening for Biological Activity: Testing the compound for antimicrobial, signaling, or other bioactive properties in various biological assays.

Metabolomic Profiling: Searching for the presence of this compound in different organisms and ecosystems to identify its natural sources and potential ecological niches.

Investigating its Role in Interspecies Communication: Exploring whether it acts as a quorum-sensing molecule or is involved in other forms of microbial communication.

The exploration of these undiscovered biological roles could reveal novel applications for this compound in medicine, agriculture, and biotechnology.

Q & A

Q. Methodological Guidance

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the methyl branching at C7 and hydroxyl group at C3. Key signals include δ 1.2 ppm (methyl doublet) and δ 4.1 ppm (hydroxyl-bearing methine) .
  • Mass Spectrometry (MS) : GC-MS with electron ionization (EI) identifies molecular ion peaks at m/z 160 (C9_9H18_{18}O3_3) and fragment patterns specific to β-hydroxy acids.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210 nm) assesses purity (>95% recommended for reproducible experiments) .

How can researchers address challenges in reproducing synthesis protocols for this compound-derived PHAs?

Q. Experimental Design Considerations

  • Strain selection : Use well-characterized microbial strains (e.g., Pseudomonas oleovorans GPo1) with documented PHA synthase activity.
  • Growth conditions : Maintain strict control of pH (6.8–7.2), temperature (30°C), and dissolved oxygen (>30% saturation) during fermentation.
  • Data reporting : Follow Beilstein Journal guidelines: include detailed protocols in supplementary materials, specify substrate concentrations, and report yield as % cell dry weight (CDW) .

What are the implications of this compound’s physicochemical properties on its applications in biomedical materials?

Advanced Research Focus
3H7MOA’s branched structure imparts flexibility and low melting points (~60–70°C) to PHAs, making them suitable for:

  • Tissue engineering scaffolds : Enhanced elasticity supports cell adhesion and proliferation.
  • Drug delivery systems : Tunable degradation rates via copolymerization with linear monomers.
  • Limitations : Hydrophobicity may require surface modification (e.g., plasma treatment) for biomedical use. Current research gaps include in vivo degradation kinetics and immune response profiles .

How should researchers navigate conflicting nomenclature and synonyms for this compound in literature and databases?

Q. Data Standardization Strategy

  • Primary identifiers : Use CAS Registry Number (if available) and IUPAC name (this compound).
  • Cross-referencing : Check synonyms like “3-hydroxy-7-methylcaprylic acid” in databases (e.g., NIST Chemistry WebBook, PubChem) .
  • Documentation : Explicitly define the compound’s identity in manuscripts, including empirical formula (C9_9H18_{18}O3_3) and molecular weight (174.24 g/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.